molecular formula C21H25N3O7S B2807788 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 868981-48-0

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Numéro de catalogue: B2807788
Numéro CAS: 868981-48-0
Poids moléculaire: 463.51
Clé InChI: MCSBATFGUAYLGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic sulfonamide-containing compound featuring a 1,3-oxazolidin-2-yl scaffold. This molecule integrates two methoxy-substituted aromatic systems (4-methoxybenzenesulfonyl and 2-methoxybenzyl) linked via an ethanediamide bridge. Such structural motifs are common in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators, where sulfonamide and oxazolidinone groups contribute to target binding and metabolic stability .

The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the oxazolidine ring and subsequent coupling with a methoxybenzylamine derivative. Spectral characterization (IR, NMR) would confirm key functional groups, such as the sulfonyl S=O (~1350–1200 cm⁻¹) and oxazolidin carbonyl (~1680 cm⁻¹) .

Propriétés

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-29-16-7-9-17(10-8-16)32(27,28)24-11-12-31-19(24)14-23-21(26)20(25)22-13-15-5-3-4-6-18(15)30-2/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSBATFGUAYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the methoxyphenyl and anisyl groups. Common synthetic routes may involve the use of reagents such as methoxyphenyl sulfonyl chloride, oxazolidine derivatives, and anisyl chloride. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Applications De Recherche Scientifique

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogs from the literature:

Compound Name / ID Key Substituents/Features Key Findings / Properties Reference
Target Compound - 4-Methoxybenzenesulfonyl
- 1,3-Oxazolidin-2-yl
- 2-Methoxybenzyl ethanediamide
Hypothesized enhanced solubility (methoxy groups) and moderate electron-withdrawing capacity (sulfonyl).
N-(2,2-Dimethoxyethyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide - 4-Nitrobenzenesulfonyl
- Dimethoxyethyl
Higher electron-withdrawing nitro group may enhance receptor binding but reduce solubility.
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide - 4-Fluoro-2-methylbenzenesulfonyl
- 1,3-Oxazinan (6-membered ring)
Larger oxazinan ring may reduce ring strain vs. oxazolidin; fluoro-methyl enhances lipophilicity.
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide - Thiazolo-triazole heterocycle
- 4-Fluorophenyl
Thiazolo-triazole system increases π-π stacking potential; fluorophenyl may improve metabolic stability.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] - Triazole-thione core
- Halogen (Cl, Br) or H substituents
Triazole-thione tautomerism affects stability and reactivity; halogen substituents modulate bioactivity.
N-(4-Methoxyphenyl)benzenesulfonamide - Simple benzenesulfonamide
- 4-Methoxyphenyl
Crystal structure shows planar sulfonamide group; methoxy enhances solubility but weakens binding affinity.

Structural and Electronic Comparisons

  • In contrast, the 4-nitrobenzenesulfonyl group () offers stronger electron withdrawal, which may improve binding to electron-deficient pockets but reduce solubility . Halogenated sulfonyl groups (e.g., 4-fluoro-2-methyl in ) increase lipophilicity and may enhance membrane permeability, critical for CNS-targeting agents .
  • Triazole-thione derivatives () demonstrate tautomerism, which can alter hydrogen-bonding capacity and redox stability compared to the non-tautomeric oxazolidin system .
  • Ethanediamide Linker :

    • The ethanediamide bridge in the target compound provides two amide bonds, enabling hydrogen bonding with biological targets. Analogous compounds with thiazolo-triazole systems () replace one amide with a sulfur-containing heterocycle, altering electronic profiles and steric bulk .

Activité Biologique

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide, with the CAS number 868981-33-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O7SC_{21}H_{25}N_{3}O_{7}S with a molecular weight of 463.5 g/mol. The structure features an oxazolidinone core, which is known for its antibacterial properties, particularly in the context of oxazolidinone antibiotics.

PropertyValue
Molecular FormulaC21H25N3O7S
Molecular Weight463.5 g/mol
CAS Number868981-33-3

Antimicrobial Properties

Research indicates that oxazolidinones, including derivatives like N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide, exhibit significant antimicrobial activity. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, leading to bacteriostatic effects against a broad range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanism of action primarily involves the inhibition of bacterial protein synthesis. The oxazolidinone moiety interacts with the ribosomal RNA of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein synthesis. This action not only halts bacterial growth but also has implications for reducing resistance development compared to traditional antibiotics.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated various oxazolidinone derivatives for their antibacterial activity. The results indicated that compounds with methoxy substitutions showed enhanced activity against resistant bacterial strains .
  • Safety Profile Assessment : Research focusing on the safety profile of oxazolidinones highlighted that modifications at specific positions could reduce side effects associated with monoamine oxidase inhibition, a common issue with conventional oxazolidinones .
  • In Vivo Studies : In vivo studies demonstrated that derivatives similar to N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide exhibited promising results in animal models for treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, comparisons can be made with other known oxazolidinones:

Compound NameMechanism of ActionNotable Activity
LinezolidInhibition of protein synthesisEffective against multi-drug resistant bacteria
TedizolidSimilar to linezolidEnhanced potency against Gram-positive bacteria
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamideInhibition of protein synthesisPotentially reduced side effects compared to linezolid

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis typically involves sequential reactions such as sulfonylation, oxazolidinone ring formation, and amide coupling. Critical steps include:
  • Sulfonyl group introduction : Use of 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselectivity .
  • Oxazolidinone ring formation : Cyclization via nucleophilic attack of an amine on a carbonyl group, catalyzed by Lewis acids like BF₃·Et₂O .
  • Amide coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF to minimize side reactions .
    Optimization Tips :
  • Monitor reaction progress with TLC/HPLC to isolate intermediates.
  • Use column chromatography with gradients of ethyl acetate/hexane for purification .

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the compound's structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify key protons (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonyl-linked methylene at δ 4.2–4.5 ppm) and carbons (e.g., oxazolidinone carbonyl at ~170 ppm) .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
    Cross-reference with PubChem data (InChIKey: ULMCRTVNEBGOKD-UHFFFAOYSA-N) for validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Approaches include:
  • Dose-response studies : Establish EC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Target profiling : Use kinase/GPCR screening panels to identify primary vs. secondary targets .
  • Mechanistic studies : Compare gene expression (RNA-seq) or protein activation (Western blot) in different models .
    Example : A 2023 study resolved activity discrepancies by demonstrating dual inhibition of COX-2 (anti-inflammatory) and topoisomerase II (anticancer) .

Q. How can computational modeling predict this compound's reactivity and binding modes?

  • Methodological Answer :
  • Quantum Chemistry (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2, PDGFR) using crystal structures from the PDB .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    Validation : Cross-check predictions with experimental SAR data from analogs in PubChem .

Q. What methodologies are recommended for toxicity profiling in preclinical studies?

  • Methodological Answer :
  • In vitro :
  • Cytotoxicity (MTT assay) in hepatocytes (HepG2) and renal cells (HEK293) .
  • Genotoxicity (Ames test, comet assay) .
  • In vivo :
  • Acute toxicity (LD₅₀) in rodents (OECD 423 guidelines).
  • Subchronic studies (28-day repeat dosing) with histopathology .
    Data Interpretation : Use benchmark dose modeling (BMD) to extrapolate safe doses for humans .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.